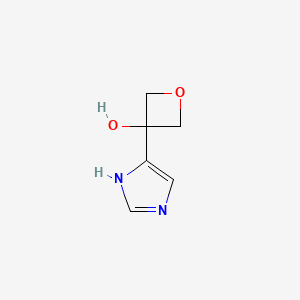
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a trichloromethyl group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-trichloromethyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with trichloromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
化学反応の分析
Types of Reactions
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl and trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new pharmaceuticals, particularly antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-methyl-2-trichloromethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and trichloromethyl groups play a crucial role in its biological activity. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: This compound shares a similar structure but lacks the trichloromethyl group.
Triacetic acid lactone:
Uniqueness
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H5Cl3N2O |
|---|---|
分子量 |
227.5 g/mol |
IUPAC名 |
4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5Cl3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChIキー |
PHBDQQQACWZOPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)







![(5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B8641216.png)



![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
